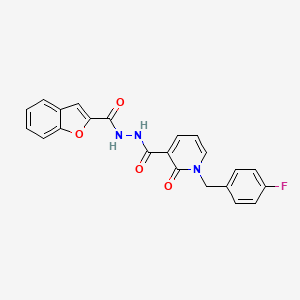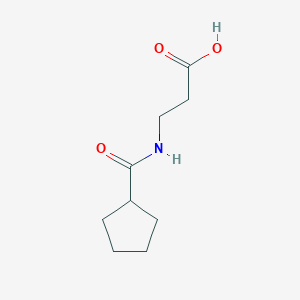
3-(Cyclopentanecarboxamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-(Cyclopentanecarboxamido)propanoic acid” would likely involve a propanoic acid group (a three-carbon chain with a carboxylic acid group at one end) and a cyclopentanecarboxamido group (a five-membered cyclopentane ring with a carboxamide group attached) .Chemical Reactions Analysis
Carboxylic acids, such as propanoic acid, can undergo a variety of reactions, including esterification and reactions with amines to form amides . The specific reactions that “3-(Cyclopentanecarboxamido)propanoic acid” could undergo would depend on its specific structure and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Cyclopentanecarboxamido)propanoic acid” would depend on its specific structure. Carboxylic acids generally have high boiling points and are quite soluble in water .Aplicaciones Científicas De Investigación
Anti-Microbial and Anti-Inflammatory Agent
- Scientific Field: Biotechnology and Food Science
- Application Summary: Propionic acid and its derivatives are considered “Generally Recognized As Safe” food additives and are generally used as an anti-microbial and anti-inflammatory agent . They are used to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products .
- Methods of Application: Propionic acid can pass through a cell membrane into the cytoplasm. Due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
- Results or Outcomes: The activity of propionic acid against the pathogens can be increased by it being used in combination with other organic acids such as acetic, lactic, malic, and citric acids .
Production of Biodegradable Plastic
- Scientific Field: Biochemical Engineering
- Application Summary: 3-Hydroxypropionic acid (3-HP) is a platform chemical with a wide range of existing and potential applications, including the production of poly (3-hydroxypropionate) (P-3HP), a biodegradable plastic .
- Methods of Application: The microbial synthesis of 3-HP has attracted significant attention in recent years due to its green and sustainable properties . This involves the use of metabolically engineered microorganisms and renewable substrates .
- Results or Outcomes: Due to its biodegradability and biocompatibility, P-3HP is one of the widely studied substitutes for petrochemical plastics, with great application value and development prospects .
Treatment for Autism Spectrum Disorder (ASD)
- Scientific Field: Neurobiology and Microbiology
- Application Summary: The gut metabolite indole-3-propionic acid (IPA), a derivative of propionic acid, has been found to have therapeutic potential in addressing behavioral and neural deficits associated with 16p11.2 microdeletion syndrome, a prevalent genetic factor associated with autism spectrum disorder (ASD) .
- Methods of Application: Oral administration of IPA was found to effectively mitigate the histological and electrophysiological alterations, thereby ameliorating the social and cognitive deficits of the mice .
- Results or Outcomes: The study revealed that 16p11.2 microdeletion leads to a decline in gut metabolite IPA levels; however, IPA supplementation notably reverses the behavioral and neural phenotypes of 16p11.2 microdeletion mice .
Food Preservative and Mold Inhibitor
- Scientific Field: Food Science and Agriculture
- Application Summary: Propionic acid is commonly used as a food preservative, found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life . It is also used as a mold inhibitor in animal feeds .
- Methods of Application: Propionic acid is added to food products and animal feeds to inhibit the growth of molds and bacteria .
- Results or Outcomes: The use of propionic acid in food preservation and agriculture has proven effective in extending the shelf life of food products and preventing mold growth in animal feeds .
Production of Several Drugs and Medications
- Scientific Field: Pharmaceutical Industry
- Application Summary: Propanoic acid serves as an important building block in the production of several drugs and medications . Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
- Methods of Application: Propanoic acid is used in the synthesis of various pharmaceutical compounds. It can be incorporated into the molecular structure of the drug or used as a starting material in the synthesis process .
- Results or Outcomes: The use of propanoic acid in the pharmaceutical industry has led to the development of various effective medications and treatments .
Gut-Brain Axis and Autism Spectrum Disorder (ASD)
- Scientific Field: Neurobiology and Microbiology
- Application Summary: The gut metabolite indole-3-propionic acid (IPA), a derivative of propionic acid, has been found to have therapeutic potential in addressing behavioral and neural deficits associated with autism spectrum disorder (ASD) .
- Methods of Application: Oral administration of IPA was found to effectively mitigate the histological and electrophysiological alterations, thereby ameliorating the social and cognitive deficits of the mice .
- Results or Outcomes: The study revealed that 16p11.2 microdeletion leads to a decline in gut metabolite IPA levels; however, IPA supplementation notably reverses the behavioral and neural phenotypes of 16p11.2 microdeletion mice .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(cyclopentanecarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)5-6-10-9(13)7-3-1-2-4-7/h7H,1-6H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVCSQWKPXBBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopentylcarbonyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

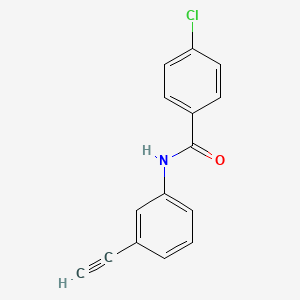
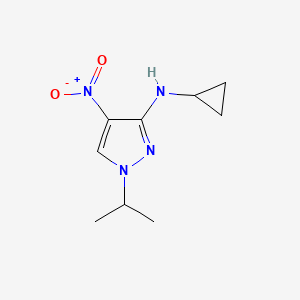
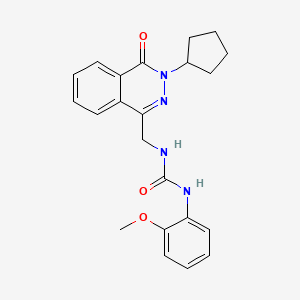
![1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2930339.png)
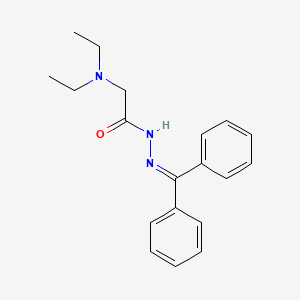
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930341.png)
![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)
![N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2930343.png)
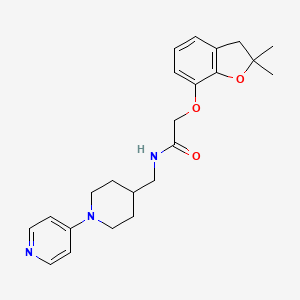
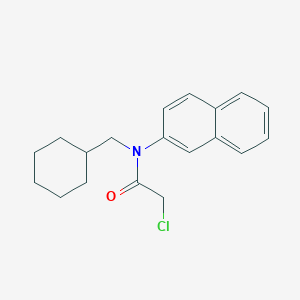
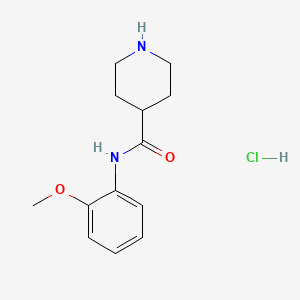
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2930352.png)
![2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid](/img/structure/B2930353.png)
